N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide
Overview
Description
N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and sulfamoyl functional groups
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound involves key hydrogen bonding interactions with the protein . This interaction lowers the pKa of the cyclic carbamate, which enhances the compound’s inhibitory effect on the reverse transcriptase enzyme .
Pharmacokinetics
The presence of a -cf3 group could potentially influence the compound’s pharmacokinetic properties, as trifluoromethyl groups are often used in drug design to improve metabolic stability and increase lipophilicity .
Result of Action
The result of the compound’s action is likely the inhibition of the reverse transcriptase enzyme, which could potentially prevent the replication of retroviruses
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with trifluoromethylphenylamine, followed by reduction and subsequent sulfamoylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted phenylacetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-3-trifluoromethylphenyl)methylacrylamide
- 2-methoxy-5-sulfamoyl-N-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)benzamide
Uniqueness
N-(2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-[2-methoxy-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-10(22)20-14-9-13(6-7-15(14)25-2)26(23,24)21-12-5-3-4-11(8-12)16(17,18)19/h3-9,21H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWXQLKSYFKBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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